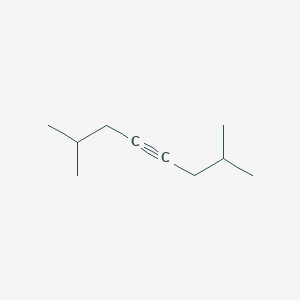![molecular formula C22H13NO4S B14622640 6-Amino-7-methoxy-8H-naphtho[2,3-c]thioxanthene-5,8,14-trione CAS No. 60878-34-4](/img/structure/B14622640.png)
6-Amino-7-methoxy-8H-naphtho[2,3-c]thioxanthene-5,8,14-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-7-methoxy-8H-naphtho[2,3-c]thioxanthene-5,8,14-trione is a complex organic compound that belongs to the thioxanthene family. Thioxanthenes are known for their diverse applications in various fields, including medicinal chemistry, due to their unique structural properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-7-methoxy-8H-naphtho[2,3-c]thioxanthene-5,8,14-trione typically involves multi-step organic reactions. One common method includes the condensation of appropriate naphthoquinone derivatives with thioamides under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the thioxanthene core.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
6-Amino-7-methoxy-8H-naphtho[2,3-c]thioxanthene-5,8,14-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products
The major products formed from these reactions include various substituted thioxanthene derivatives, which can exhibit different physical and chemical properties depending on the nature of the substituents.
Wissenschaftliche Forschungsanwendungen
6-Amino-7-methoxy-8H-naphtho[2,3-c]thioxanthene-5,8,14-trione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex thioxanthene derivatives.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Medicine: Thioxanthene derivatives have been investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and photoinitiators for polymerization processes.
Wirkmechanismus
The mechanism of action of 6-Amino-7-methoxy-8H-naphtho[2,3-c]thioxanthene-5,8,14-trione involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Amino-7-methoxy-8H-naphtho[2,3-c]thioxanthene-5,8,14-dione
- 6-Amino-7-methoxy-8H-naphtho[2,3-c]thioxanthene-5,8,14-tetraone
Uniqueness
Compared to similar compounds, 6-Amino-7-methoxy-8H-naphtho[2,3-c]thioxanthene-5,8,14-trione stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both amino and methoxy groups enhances its reactivity and potential for forming diverse derivatives with varied applications.
Eigenschaften
CAS-Nummer |
60878-34-4 |
|---|---|
Molekularformel |
C22H13NO4S |
Molekulargewicht |
387.4 g/mol |
IUPAC-Name |
6-amino-7-methoxynaphtho[2,3-c]thioxanthene-5,8,14-trione |
InChI |
InChI=1S/C22H13NO4S/c1-27-21-16-20(26)12-8-4-5-9-13(12)28-22(16)15-14(17(21)23)18(24)10-6-2-3-7-11(10)19(15)25/h2-9H,23H2,1H3 |
InChI-Schlüssel |
ZANKQSFPMWCUJZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C2C(=C3C(=C1N)C(=O)C4=CC=CC=C4C3=O)SC5=CC=CC=C5C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Methyl-1-[(4-nitrophenyl)methoxy]-1H-pyrrole-2-carbonitrile](/img/structure/B14622557.png)


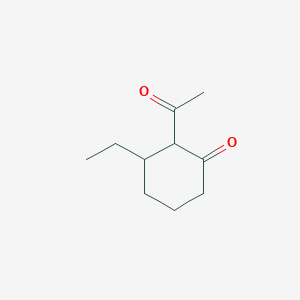
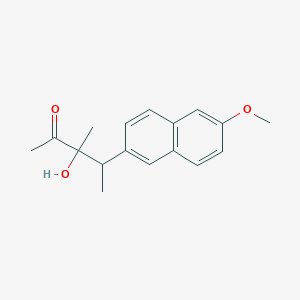
![3-Ethyl-1-phenyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14622579.png)
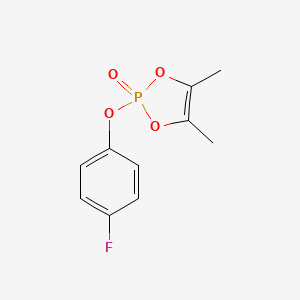

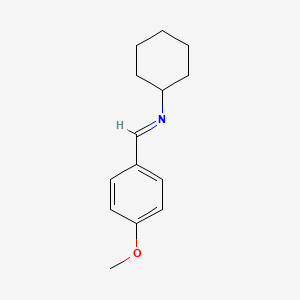

![2-{4-[2-(2,5-Diphenyl-2H-1,2,3-triazol-4-yl)ethenyl]phenyl}-1,3-benzoxazole](/img/structure/B14622615.png)
![2-Ethenylspiro[cyclopropane-1,9'-fluorene]](/img/structure/B14622616.png)
![[Chloro(dichlorophosphoryl)methyl]benzene](/img/structure/B14622618.png)
